Tetraethyl ethene-1,1-diylbis(phosphonate)

Descripción general

Descripción

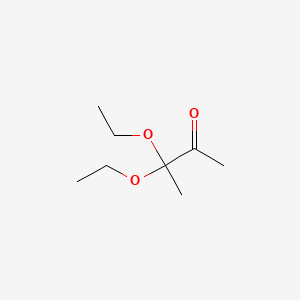

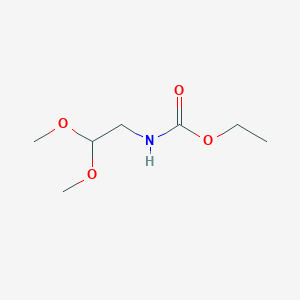

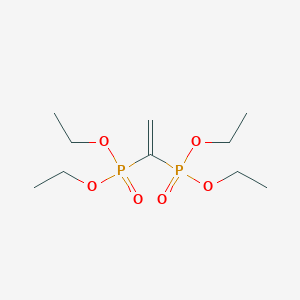

Tetraethyl ethene-1,1-diylbis(phosphonate) is a useful research compound. Its molecular formula is C10H22O6P2 and its molecular weight is 300.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetraethyl ethene-1,1-diylbis(phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraethyl ethene-1,1-diylbis(phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis Tetraethyl ethene-1,1-diylbis(phosphonate) plays a crucial role in Friedel–Crafts alkylation of indoles and other electron-rich aromatic compounds. It is used in combination with a copper complex catalyst to produce heteroaryl- and aryl-substituted propionates and ethyl-1,1-diylbis(phosphonates) in significant yields (Tarasenko & Beletskaya, 2016).

Synthesis of Organic Compounds This compound is integral in synthesizing ketene S,S-acetals, showcasing its versatility in organic chemistry. Its efficient one-pot reaction methodology aids in the synthesis of complex organic compounds, indicating its significant role in pharmaceutical and synthetic chemistry (Neidlein & Eichinger, 1991).

Substrate in Chemical Reactions As a substrate, it is used in the preparation of N-substituted 2-aminoethylidene-1,1-bisphosphonic acids. This process is notable for its mild conditions and compatibility with a wide range of functional groups, making it an adaptable reagent in chemical syntheses (Shevchuk, Romanenko, & Kukhar, 2011).

Phosphonate-Phosphate Rearrangement It is involved in remarkable rearrangement reactions, such as the phosphonate-phosphate rearrangement. This property is significant in understanding the behavior of similar compounds in complex chemical reactions, which can be critical in developing new synthetic methodologies (Szajnman, Liñares, Moro, & Rodriguez, 2005).

- functionalized gem bisphosphonates, demonstrating its flexibility in diverse chemical reactions (Bailly & Burgada, 1994).

Diels-Alder Cycloaddition This compound reacts with substituted 1,3-dienes to produce cyclohex-3-ene-1,1-bis(phosphonates), showcasing its utility in cycloaddition reactions. The process involves solvent-free conditions and results in good yields, highlighting its efficiency and application in the synthesis of cyclic compounds (Ruzziconi, Ricci, Gioiello, Couthon-Gourvès, & Gourvès, 2003).

Nucleoside Analogs Synthesis It is used in synthesizing adenosine derivatives containing bisphosphonic groups, a process critical in the development of new pharmaceutical compounds. These derivatives have potential applications in various therapeutic areas, showcasing the compound's relevance in medicinal chemistry (Vagapova, Smolobochkin, Gazizov, Burilov, Bogdanov, Pudovik, & Sinyashin, 2016).

Cotton Fabric Treatment for Flame Retardancy Though slightly divergent from its typical uses, tetraethyl ethene-1,1-diylbis(phosphonate) derivatives have been explored for flame retardant applications on cotton fabric. This application reflects its potential in material science and textile engineering, particularly in enhancing the safety features of fabrics (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).

Synthon for Bisphosphonates Preparation It serves as a versatile synthon for preparing a variety of bisphosphonate derivatives. Its ability to undergo conjugate additions and cycloadditions makes it a valuable compound for synthesizing structurally diverse bisphosphonates, which are significant in various pharmacological applications (Rodriguez, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

1,1-bis(diethoxyphosphoryl)ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSPWQKLLPYKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=C)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452307 | |

| Record name | Tetraethyl vinylidene phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37465-31-9 | |

| Record name | Tetraethyl vinylidene phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tetraethyl ethene-1,1-diylbis(phosphonate) in Friedel-Crafts alkylation reactions?

A1: Tetraethyl ethene-1,1-diylbis(phosphonate) acts as an alkylating agent in Friedel-Crafts alkylation reactions. [] In the presence of a Lewis acid catalyst, such as the Cu(ClO4)2·6H2O/2,2′-Bipy complex, it reacts with electron-rich aromatic compounds like indoles to introduce an ethyl-1,1-diylbis(phosphonate) group onto the aromatic ring. [] This reaction offers a synthetic route to access a variety of heteroaryl- and aryl-substituted ethyl-1,1-diylbis(phosphonates). []

Q2: Are there any other reported applications of Tetraethyl ethene-1,1-diylbis(phosphonate) in scientific literature?

A2: Beyond Friedel-Crafts alkylations, Tetraethyl ethene-1,1-diylbis(phosphonate) serves as a building block in the synthesis of novel nucleoside analogs containing amino bisphosphonic groups. [] While the specific details of this application are not provided in the abstract, it highlights the versatility of this compound in accessing molecules with potential biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.